REACTION_CXSMILES
|
C1(S([N:10]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:12]([N:19]3[CH2:24][CH2:23][N:22](C(OC4C=CC=CC=4)=O)[CH2:21][CH2:20]3)=[N:11]2)(=O)=O)C=CC=CC=1.[OH-].[K+].Cl>C(O)C>[N:19]1([C:12]2[C:13]3[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=3)[NH:10][N:11]=2)[CH2:24][CH2:23][NH:22][CH2:21][CH2:20]1 |f:1.2|
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Name
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1-benzenesulfonyl-3-(1-phenoxycarbonyl-4-piperazinyl)-1H-indazole
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Quantity
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31.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1N=C(C2=CC=CC=C12)N1CCN(CC1)C(=O)OC1=CC=CC=C1
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was warmed
|
Type
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TEMPERATURE
|
Details
|
to reflux for 6.5 hours
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Duration
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6.5 h
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Type
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CUSTOM
|
Details
|
the volatiles were removed under reduced pressure
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Type
|
ADDITION
|
Details
|
The remaining residue was diluted with water
|
Type
|
CUSTOM
|
Details
|
removed via filtration
|
Type
|
WASH
|
Details
|
The aqueous filtrate was washed with EtOAc and basified to pH=8
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into 10:1 dichloromethane/isopropylalcohol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCNCC1)C1=NNC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |